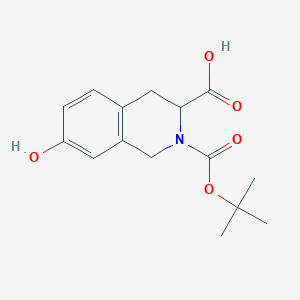
2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the protection of the hydroxy-D-tryptophan residue using a tert-butoxycarbonyl (Boc) group. This protection allows for selective deprotection and subsequent modification . The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced as a white to off-white powder .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can yield alcohols .
Applications De Recherche Scientifique
2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of peptide-based therapeutics and their interactions with biological targets.
Medicine: In the development of opioid κ receptor antagonists for pain management and cancer treatment.
Industry: In the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its role as an intermediate in the synthesis of opioid κ receptor antagonists. These antagonists bind to the κ opioid receptor, blocking its activity and thereby modulating pain perception and other physiological responses . The molecular targets and pathways involved include the κ opioid receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 2-Methyl-L-phenylalanine monohydrate
- Boc-D-Tyr-OH
- D-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Boc-D-2-Methylphenylalanine
- Boc-DL-2’-Methylphenylalanine
- Boc-N-methyl-D-alanine
Uniqueness
2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected hydroxy group and a tetrahydroisoquinoline core. This structure allows for selective deprotection and modification, making it a valuable intermediate in the synthesis of opioid κ receptor antagonists .
Propriétés
Numéro CAS |
183158-78-3; 188576-49-0 |
|---|---|
Formule moléculaire |
C15H19NO5 |
Poids moléculaire |
293.319 |
Nom IUPAC |
7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19) |
Clé InChI |
ZJYIVHWYSNWCSX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















